3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one
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Overview
Description
3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. It may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling and physiological responses. The pathways involved can include the inhibition of certain enzymes or the activation of specific receptors, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines, such as diazepam, lorazepam, and clonazepam. These compounds share structural similarities and pharmacological properties but may differ in their potency, duration of action, and specific applications.
Uniqueness
What sets 3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one apart is its unique structural features, which may confer distinct pharmacological properties and potential applications. Its specific arrangement of functional groups and rings can result in different binding affinities and activities compared to other benzodiazepines.
Properties
CAS No. |
32952-47-9 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-phenyl-3,3a,5,10-tetrahydro-2H-pyrrolo[2,3-b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C17H15N3O/c21-17-15-12(11-6-2-1-3-7-11)10-18-16(15)19-13-8-4-5-9-14(13)20-17/h1-9,12,15H,10H2,(H,18,19)(H,20,21) |
InChI Key |
BBPHKRQZUUTHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(=N1)NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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